molecular formula C10H11ClS2 B8708191 1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-2-METHYL- CAS No. 6302-91-6

1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-2-METHYL-

Cat. No. B8708191
M. Wt: 230.8 g/mol
InChI Key: YMBUWFFNNVVGFS-UHFFFAOYSA-N
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Patent
US07863313B2

Procedure details

A mixture of 4-chloroacetophenone (1.3 mL, 10 mmol), iodine (250 mg, 1 mmol), 1,2-ethanedithiol (0.85 mL, 10 mmol) in dry tetrahydrofuran (20 mL) was heated at reflux under an atmosphere of nitrogen for 16 h. The mixture was allowed to cool to room temperature and concentrated in vacuo and the residue taken up in ether (20 mL). The organic solution was washed with water (2×10 mL) and brine (1×10 mL), then dried (Na2SO4) and evaporated under reduced pressure. Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6) afforded 2-(4-chlorophenyl)-2-methyl-1,3-dithiolane (24) as a colourless oil (1.11 g, 48%). 1H nmr (300 MHz, CDCl3) 2.13 (s, 3H, CH3), 3.31-3.53 (m, 4H, SCH2CH2S), 7.27 (d, J=8.7 Hz, 2H, 2×ArH), 7.69 (d, J=8.7 Hz, 2H, 2×ArH).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=O.II.[CH2:13]([SH:16])[CH2:14][SH:15]>O1CCCC1>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2([CH3:1])[S:16][CH2:13][CH2:14][S:15]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
250 mg
Type
reactant
Smiles
II
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(CS)S
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of nitrogen for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The organic solution was washed with water (2×10 mL) and brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(SCCS1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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